molecular formula C16H26N4O3S B12483391 N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide

N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide

Cat. No.: B12483391
M. Wt: 354.5 g/mol
InChI Key: ZIXPRDPABXKEJD-UHFFFAOYSA-N
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Description

N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a sulfonyl group attached to an octanamide moiety, with a phenyl ring substituted with a triazene group. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl sulfonyl chloride. This intermediate is then reacted with octanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonyl derivatives .

Comparison with Similar Compounds

N-({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)octanamide can be compared with other sulfonyl amides and triazene derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-(dimethylaminodiazenyl)phenyl]sulfonyloctanamide

InChI

InChI=1S/C16H26N4O3S/c1-4-5-6-7-8-9-16(21)18-24(22,23)15-12-10-14(11-13-15)17-19-20(2)3/h10-13H,4-9H2,1-3H3,(H,18,21)

InChI Key

ZIXPRDPABXKEJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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